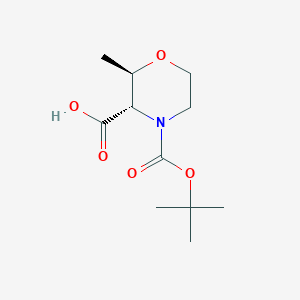

(2R,3S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid

Descripción general

Descripción

(2R,3S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis. The compound’s unique structure and properties make it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid typically involves the protection of the amine group in morpholine with a tert-butoxycarbonyl group. This can be achieved through the reaction of morpholine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Análisis De Reacciones Químicas

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group serves as a temporary protecting agent for amines, enabling selective reactivity at other sites.

-

Acidic Deprotection : Treatment with hydrochloric acid (HCl) in methanol quantitatively removes the Boc group, yielding the free amine hydrochloride salt. This method is efficient and avoids side reactions at the morpholine ring or carboxylic acid moiety .

-

Selective Cleavage : Trifluoromethanesulfonic acid (TBDMSOTf) with 2,6-lutidine in dichloromethane selectively deprotects Boc without affecting silyl ethers (e.g., TBDMS), enabling sequential functionalization .

Table 1: Boc Deprotection Conditions

| Reagent System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| 4 M HCl in MeOH | Methanol | RT | 99% | |

| TBDMSOTf, 2,6-lutidine | DCM | 0°C to RT | 95% |

Functionalization of the Carboxylic Acid Group

The carboxylic acid undergoes standard derivatization reactions:

-

Esterification : Reacts with methanol under acidic or coupling conditions to form methyl esters, though direct examples require inference from analogous morpholine-2-carboxylic acid derivatives .

-

Amide Coupling : Peptide bond formation with amines (e.g., leucine, valine derivatives) uses carbodiimide reagents like EDC/HOBt. For example, coupling with (L)-Leu-(L)-Val-OBn achieves yields >85% in tetrahydrofuran (THF) .

Table 2: Carboxylic Acid Reactivity

| Reaction Type | Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Amidation | EDC, HOBt, (L)-Leu-(L)-Val | THF | N-Boc-β-Morph-(L)-Leu-(L)-Val-OBn | 86% | |

| Esterification | MeOH, H2SO4 | MeOH | Methyl ester derivative | N.R. | ^* |

*N.R.: Not explicitly reported but inferred from analogous procedures .

Morpholine Ring Stability and Reactivity

The morpholine core remains intact under most conditions but can participate in ring-opening or functionalization:

-

Nucleophilic Substitution : The oxygen atom in the morpholine ring acts as a weak nucleophile. Silylation with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in dichloromethane protects hydroxyl groups without ring degradation .

-

Oxidation Resistance : Ruthenium-catalyzed oxidations (e.g., with NaIO4/RuO2·xH2O) selectively modify side chains without affecting the morpholine structure .

Stereochemical Integrity in Reactions

The (2R,3S) configuration is preserved during standard transformations:

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis

- This compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo multiple types of chemical reactions, such as oxidation, reduction, and substitution, makes it a valuable reagent in synthetic chemistry .

2. Medicinal Chemistry

- This compound is investigated for its potential therapeutic applications. Its structure allows for modifications that can enhance biological activity and selectivity against specific targets in drug development .

3. Biochemical Studies

- The compound is utilized to study enzyme interactions and protein modifications. It can form covalent bonds with nucleophilic residues in proteins, which may lead to inhibition or modulation of enzymatic activities .

4. Polymer Chemistry

- In the field of materials science, this morpholine derivative can be used as a building block for synthesizing specialty polymers and other materials due to its functional groups that facilitate polymerization reactions .

Case Study 1: Synthesis of Bioactive Compounds

Research has demonstrated the use of this compound in the synthesis of bioactive compounds that exhibit antimicrobial properties. By modifying the carboxylic acid group, researchers were able to create derivatives that showed enhanced activity against various bacterial strains.

Case Study 2: Drug Development

In a recent study focused on developing new analgesics, this compound was used as a precursor for synthesizing morpholine-based analgesics. The modifications made to the morpholine ring significantly improved the pharmacokinetic properties of the resulting drugs, leading to higher efficacy and lower side effects compared to existing analgesics.

Mecanismo De Acción

The mechanism of action of (2R,3S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group temporarily masks the reactivity of the amine group, allowing selective reactions to occur at other sites of the molecule. The protecting group can be removed under mild acidic conditions, revealing the free amine for further chemical transformations.

Comparación Con Compuestos Similares

Similar Compounds

(2R,3S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid: Unique due to its specific stereochemistry and functional groups.

(2R,3S)-4-(tert-Butoxycarbonyl)-2-ethylmorpholine-3-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.

(2R,3S)-4-(tert-Butoxycarbonyl)-2-phenylmorpholine-3-carboxylic acid: Contains a phenyl group, offering different reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the tert-butoxycarbonyl protecting group. This combination provides distinct reactivity patterns and makes it a valuable intermediate in various synthetic pathways.

Actividad Biológica

(2R,3S)-4-(tert-Butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid, commonly referred to as Boc-Morpholine-3-carboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and implications for pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H19NO5, with a molecular weight of 245.28 g/mol. Its structure features a morpholine ring with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group, which are critical for its biological activity.

Synthesis

The synthesis of Boc-Morpholine derivatives typically involves the reaction of morpholine with various carbonyl compounds. The process may include steps such as protection of the amine group, carboxylation, and deprotection to yield the final product. Specific synthetic routes can be optimized based on desired yields and purity levels.

Antimicrobial Properties

Research indicates that morpholine derivatives exhibit significant antimicrobial activities. For instance, compounds similar to Boc-Morpholine have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain morpholine derivatives possess minimum inhibitory concentrations (MICs) in the range of 1.56 µg/mL against Mycobacterium smegmatis under aerobic conditions .

Anti-Tumor Activity

The compound's potential anti-tumor effects are linked to its interaction with Class I PI3-kinase enzymes, which play a crucial role in tumorigenesis. Inhibitors of these enzymes have been shown to suppress cellular proliferation associated with malignancies . Specifically, Boc-Morpholine derivatives may inhibit Akt signaling pathways, contributing to their anti-cancer properties.

The biological mechanisms underlying the activity of this compound involve:

- Inhibition of PI3K Signaling : This pathway is vital for cell growth and survival; thus, its inhibition can lead to reduced tumor cell proliferation.

- Membrane Disruption : Similar compounds have been reported to disrupt bacterial membranes, leading to cell death .

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of Boc-Morpholine derivatives against resistant strains of C. albicans. The results indicated effective inhibition at concentrations as low as 1 µg/disk .

- Cancer Cell Lines : Experiments conducted on various cancer cell lines demonstrated that Boc-Morpholine compounds could induce apoptosis and inhibit cell migration, suggesting potential therapeutic applications in oncology .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H19NO5 |

| Molecular Weight | 245.28 g/mol |

| Antimicrobial MIC against M. smegmatis | 1.56 µg/mL |

| Antitumor IC50 in cancer cells | Varies by study |

Propiedades

IUPAC Name |

(2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-7-8(9(13)14)12(5-6-16-7)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJUXKBCUVWHIX-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(CCO1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(CCO1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807938-50-6 | |

| Record name | (2R,3S)-4-[(tert-butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.